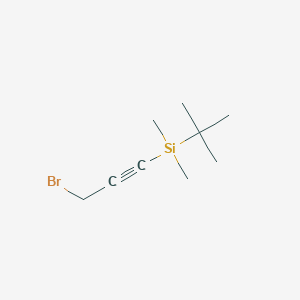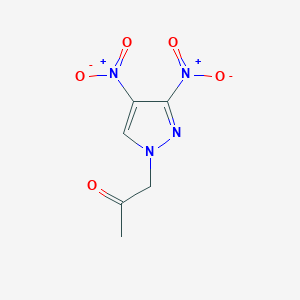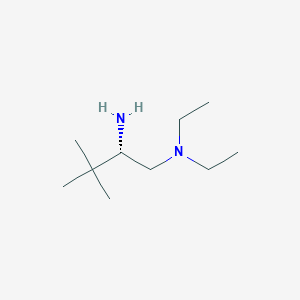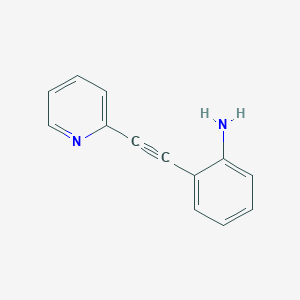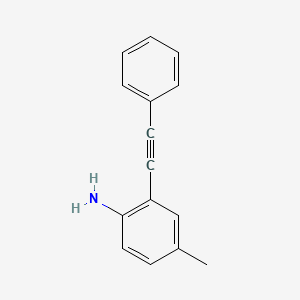
2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide
Overview
Description
“2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide” is a chemical compound with the CAS Number: 131418-12-7 . Its IUPAC name is 2-chloro-N-(2-propynyl)isonicotinamide . The compound has a molecular weight of 194.62 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7ClN2O/c1-2-4-12-9(13)7-3-5-11-8(10)6-7/h1,3,5-6H,4H2,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Antitubercular Activity
Research has explored the modification of isoniazid (INH) structures, including derivatives related to pyridine compounds, for antitubercular activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Derivatives have shown significant activity, comparable or superior to INH, indicating the potential for the design of new anti-TB compounds (Asif, 2014).
Medicinal Chemistry and Drug Design
Pyridine derivatives are key in medicinal chemistry, offering a versatile scaffold for the development of novel central nervous system (CNS) acting drugs. Their heterocyclic structure, capable of incorporating various functional groups, supports the synthesis of compounds with a range of CNS activities (Saganuwan, 2017).
Organic Synthesis and Catalysis
The heterocyclic N-oxide motif, including pyridine derivatives, plays a significant role in organic synthesis, catalysis, and medicinal applications. These compounds have been used to develop metal complexes, asymmetric catalysts, and have shown potential in drug development, showcasing their versatility and importance in chemical synthesis (Li et al., 2019).
Agrochemical Applications
Pyridine-based compounds, including those derived from methods like Intermediate Derivatization Methods, play a crucial role as agrochemicals. They are used as fungicides, insecticides, acaricides, and herbicides, demonstrating the diverse applicability of pyridine derivatives in agricultural sciences (Guan et al., 2016).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P405, P501 . It is recommended to avoid inhalation and ingestion, and to use appropriate safety protection .
Future Directions
Given the compound’s structure and related compounds’ involvement in photosensitizing reactions , future research could explore the potential biological activity of “2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide”. This could include investigating its mechanism of action and potential applications in various fields.
Mechanism of Action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide, it is recommended to store the compound at 4°C, away from moisture and light . This suggests that the compound’s stability and efficacy could be affected by temperature, humidity, and light exposure.
properties
IUPAC Name |
2-chloro-N-prop-2-ynylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-2-4-12-9(13)7-3-5-11-8(10)6-7/h1,3,5-6H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLBOQOLGHGVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247443 | |
| Record name | 2-Chloro-N-2-propyn-1-yl-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131418-12-7 | |
| Record name | 2-Chloro-N-2-propyn-1-yl-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131418-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-2-propyn-1-yl-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyrrolidineacetic acid, a-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B3230970.png)
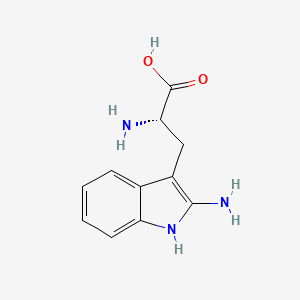
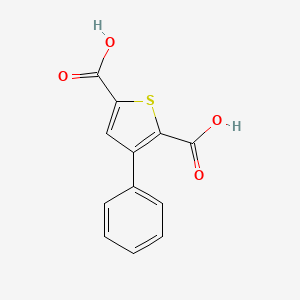
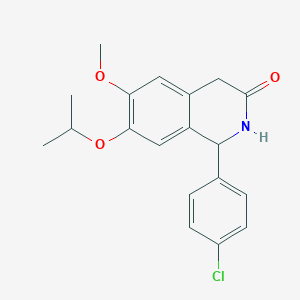
![2-Oxa-6-aza-spiro[3.5]nonane-6-carboxylic acid benzyl ester](/img/structure/B3231008.png)

